molecular formula C8H8F3N B2690030 1-(2,3,6-Trifluorophenyl)ethan-1-amine CAS No. 1270378-05-6

1-(2,3,6-Trifluorophenyl)ethan-1-amine

Cat. No. B2690030
CAS RN: 1270378-05-6
M. Wt: 175.154
InChI Key: GDNMLHDFERVPLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2,3,6-Trifluorophenyl)ethan-1-amine” is a chemical compound with the molecular formula C8H8F3N . It has a molecular weight of 175.15 . This compound is used as a building block in chemical research .


Molecular Structure Analysis

The molecular structure of “this compound” consists of an ethan-1-amine group attached to a phenyl ring, which is substituted with three fluorine atoms at the 2, 3, and 6 positions .


Physical And Chemical Properties Analysis

“this compound” is a compound with a molecular weight of 175.15 . It’s typically stored at 0-8 °C . More specific physical and chemical properties, such as melting point, boiling point, and solubility, were not available in the sources I found.

Scientific Research Applications

Metal-Free Reduction of Amides

A study by Chadwick et al. (2014) demonstrated the effectiveness of tris(pentafluorophenyl)boron as a catalyst for the hydrosilylative reduction of tertiary and N-phenyl secondary amides, indicating a potential route for synthesizing similar compounds via reduction processes. This method shows functional group tolerance and provides a mild reduction pathway at low temperatures and with short reaction times (Chadwick, Vladimir Kardelis, Lim, & Adronov, 2014).

Gas Separation Applications

Fang, Kita, and Okamoto (2000) developed wholly aromatic hyperbranched polyimides using triamine monomers for gas separation applications. This research highlights the utility of amine-based monomers in creating polymers with specific functionalities, suggesting potential areas where "1-(2,3,6-Trifluorophenyl)ethan-1-amine" could find application, especially in the synthesis of advanced polymeric materials for gas separation (Fang, Kita, & Okamoto, 2000).

Synthesis and Reactivity of Complexes

Hanamoto, Morita, and Shindo (2003) explored the synthesis and reactions of (2,2,2-Trifluoroethyl)triphenylphosphonium trifluoromethanesulfonate, providing insights into the reactivity of trifluoromethyl groups with secondary amines. This study offers a glimpse into how trifluorophenyl groups might react in different chemical contexts, potentially guiding applications of "this compound" in synthesis and material science (Hanamoto, Morita, & Shindo, 2003).

Metallocene Activation and Polymerization

Focante et al. (2006) discussed the synthesis, reactivity, and activation of metallocene complexes using tris(pentafluorophenyl)boron with nitrogen-containing compounds. Their work underlines the importance of such compounds in catalysis and polymerization processes, suggesting potential roles for "this compound" in similar catalytic frameworks (Focante, Mercandelli, Sironi, & Resconi, 2006).

Organocatalysis

Bera, Ghosh, Akhuli, and Ghosh (2015) investigated tris-ureas based on tris(2-aminoethyl)-amine (TREN) for catalyzing Michael addition reactions, showcasing the utility of nitrogen-containing compounds in organocatalysis. This example indicates potential research avenues for employing "this compound" in developing new organocatalysts or reaction methodologies (Bera, Ghosh, Akhuli, & Ghosh, 2015).

Safety and Hazards

Safety data for “1-(2,3,6-Trifluorophenyl)ethan-1-amine” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it’s important to handle this compound with appropriate personal protective equipment and to use it only in a well-ventilated area .

properties

IUPAC Name

1-(2,3,6-trifluorophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N/c1-4(12)7-5(9)2-3-6(10)8(7)11/h2-4H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNMLHDFERVPLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1F)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.